molecular formula C22H20N6O2 B6416979 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019105-20-4

4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No. B6416979
CAS RN: 1019105-20-4
M. Wt: 400.4 g/mol
InChI Key: FFVSFAPLTBVAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (4-ENPB) is a novel small molecule, synthesized from a combination of pyrazole and pyridazine derivatives. It has been studied for its potential applications in scientific research and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has been studied for its potential applications in scientific research. It has been found to be a potential inhibitor of the enzyme p38α MAPK, which is involved in the regulation of cell growth and differentiation. In addition, 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has been studied for its potential anti-inflammatory effects, as well as its potential to inhibit the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is not fully understood. However, it has been proposed that 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide inhibits the activity of p38α MAPK, which is involved in the regulation of cell growth and differentiation. In addition, 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has been found to inhibit the expression of certain pro-inflammatory cytokines, suggesting that it may also have anti-inflammatory effects.
Biochemical and Physiological Effects
4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is able to inhibit the activity of p38α MAPK and to inhibit the expression of certain pro-inflammatory cytokines. In addition, 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has been found to inhibit the growth of certain cancer cell lines, suggesting that it may have potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

The use of 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide in laboratory experiments has several advantages. It is a small molecule, which makes it easier to synthesize and store. In addition, 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has been found to have a range of biochemical and physiological effects, making it a useful tool for studying the effects of p38α MAPK inhibition and anti-inflammatory effects. However, there are also some limitations to the use of 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide in laboratory experiments. For example, the exact mechanism of action of 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is not fully understood and further research is needed to fully elucidate its effects.

Future Directions

There are several potential future directions for the study of 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide. Further research is needed to fully elucidate the mechanism of action of 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide and to determine its potential applications in the treatment of cancer and other diseases. In addition, further research is needed to determine the optimal dosage and administration of 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide for various applications. Other potential future directions include the development of new synthetic methods for the production of 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide, as well as the development of new methods for the delivery of 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide to target tissues.

Synthesis Methods

4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is synthesized through a two-step reaction process. In the first step, 4-hydroxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is synthesized by reacting 4-hydroxybenzamide with 4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenol. In the second step, 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is synthesized by reacting 4-hydroxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide with ethyl chloroformate.

properties

IUPAC Name

4-ethoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-2-30-19-10-4-16(5-11-19)22(29)25-18-8-6-17(7-9-18)24-20-12-13-21(27-26-20)28-15-3-14-23-28/h3-15H,2H2,1H3,(H,24,26)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVSFAPLTBVAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

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